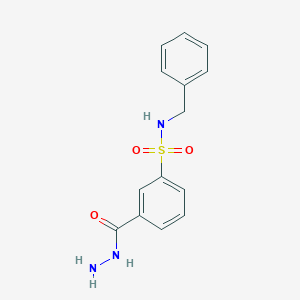

![molecular formula C20H18F3NO5 B2437654 propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate CAS No. 625375-46-4](/img/structure/B2437654.png)

propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

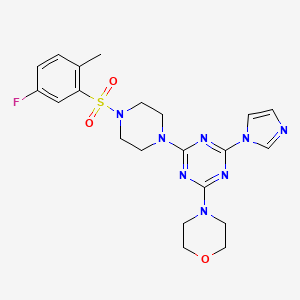

This compound is a complex organic molecule that contains several functional groups. It has a pyrano[3,2-c]pyran core, which is a type of oxygen-containing heterocycle . It also contains an amino group (NH2), a carboxylate group (CO2R where R is a propyl group), and a trifluoromethyl group (CF3) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic system. The presence of the trifluoromethyl group would likely make the compound somewhat polar . The amino and carboxylate groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could react with acids to form amides, or it could be acylated to form a secondary or tertiary amine . The carboxylate group could react with bases to form a carboxylate salt, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the R group in the carboxylate function. For example, if R is a large, bulky group, the compound might be less soluble in water than if R is a small, polar group .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- A study by Ghashang et al. (2013) describes the synthesis of derivatives related to propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate using pentafluorophenylammonium triflate. These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ghashang et al., 2013).

Multicomponent Reactions and Novel Product Synthesis

- Wang et al. (2012) report on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives. These derivatives were synthesized through a one-pot multicomponent reaction, demonstrating the compound's utility in constructing complex and potentially biologically active heterocyclic structures (Wang et al., 2012).

Development of Heterocyclic Systems

- Youssef et al. (2011) explored the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to related heterocyclic systems. This demonstrates the compound's versatility in synthesizing diverse heterocyclic structures, potentially useful in pharmaceutical development (Youssef et al., 2011).

Antineoplastic Activity

- Gašparová et al. (2010) studied derivatives of 2H,5H-pyrano[3,2-c]chromen-2-one for their antineoplastic activities. This research highlights the potential of pyrano[3,2-c]pyran derivatives in cancer treatment, providing a foundation for further exploration of similar compounds in oncology (Gašparová et al., 2010).

Synthesis of Novel Heterocyclic Compounds

- Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds containing a 2-H-pyranopyridine-2-one moiety. These compounds were anticipated to exhibit hypertensive activity, demonstrating the potential therapeutic applications of pyrano[3,2-c]pyran derivatives (Kumar & Mashelker, 2007).

Antiproliferative and Antimicrobial Properties

- Sheverdov et al. (2014) examined the antiproliferative and antimicrobial activity of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and their derivatives. This research underscores the potential use of these compounds in developing treatments for various infections and possibly in cancer therapy (Sheverdov et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound, also known as HMS1555K16 or IDI1_033282, is the enzyme IDI1 (Isopentenyl-Diphosphate Delta Isomerase 1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

The compound interacts with IDI1 and SREBP2, which are hub target genes, to ameliorate intrahepatic cholestasis in rats . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway. By interacting with IDI1, it influences the conversion of IPP to DMAPP, a critical step in the synthesis of farnesyl diphosphate, a precursor to cholesterol . It also regulates the expression of LDLr, HMGCR, and HMGCS1, thereby controlling cholesterol intake and synthesis .

Result of Action

The result of the compound’s action is the amelioration of intrahepatic cholestasis, a condition characterized by the accumulation of bile in the liver . This is achieved through the regulation of cholesterol intake and synthesis, which are key factors in the development of this condition .

Eigenschaften

IUPAC Name |

propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO5/c1-9(2)27-19(26)16-14(11-4-6-12(7-5-11)20(21,22)23)15-13(29-17(16)24)8-10(3)28-18(15)25/h4-9,14H,24H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDLPALDOQVKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC(C)C)C3=CC=C(C=C3)C(F)(F)F)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)

![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)

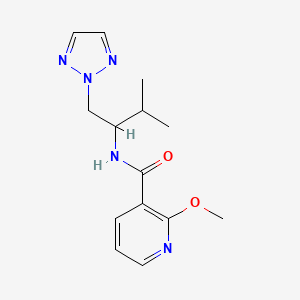

![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)

![2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2437580.png)

![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)

![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2437591.png)